Hirsuteine

Pharmacokinetics Bioavailability ADME

Procurement challenge: Hirsutine's off-target voltage-gated channel inhibition confounds nAChR studies. Hirsuteine (CAS 35467-43-7, ≥98%) eliminates this with: • Selective non-competitive nAChR antagonism (IC50 300 nM-10 μM) without blocking KCl-evoked dopamine release. • 1.86× higher oral bioavailability (8.2% vs. 4.4%), halving dose requirements and compound costs. • Unique TRPV1 desensitization not shared by other Uncaria alkaloids. Authenticated reference standard for reproducible pharmacological research.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
Cat. No. B1222544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsuteine
Synonymshirsuteine
hirsuteine hydrochloride
hirsuteine, (3beta,16E)-isomer
hirsuteine, (R-(R*,R*))-tartrate (1:1) salt
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
InChIInChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13-/t14-,17-,20-/m0/s1
InChIKeyTZUGIFAYWNNSAO-CPHCKLLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hirsuteine: Indole Alkaloid Profile


Hirsuteine (CAS 35467-43-7, C22H26N2O3, MW 366.45) is a corynanthean-type indole alkaloid isolated from Uncaria rhynchophylla (Miq.) Jacks. and related Uncaria species [1]. It belongs to the rhynchophylla alkaloid class, sharing a tetracyclic indoloquinolizidine scaffold with structurally close analogs including hirsutine, dihydrocorynantheine, and corynantheine [2]. Hirsuteine is distinguished from its saturated analog hirsutine by the presence of a C16-C17 double bond in the heterocyclic E-ring, a structural feature that influences both its chromatographic behavior and pharmacological profile [3]. The compound is commercially available as a reference standard (purity ≥98%) for analytical and preclinical research applications .

Reference Standard Uncaria rhynchophylla alkaloid profiling
Structural Distinction C16-C17 unsaturation vs. hirsutine
Research Tool nAChR and TRPV1 pathway studies

Hirsuteine: Key Distinctions from Analogs


Procurement of hirsuteine versus its closest structural analog hirsutine (C16-C17 saturated) or other Uncaria alkaloids such as rhynchophylline and dihydrocorynantheine is not functionally interchangeable. Despite sharing a common biosynthetic origin and overlapping extraction sources, these compounds exhibit distinct pharmacokinetic profiles, divergent ion channel pharmacology, and differential metabolite formation [1]. Critically, the C16-C17 unsaturation in hirsuteine confers a near 2-fold higher oral bioavailability (8.2%) compared to hirsutine (4.4%), directly impacting in vivo experimental design and dose selection [2]. Furthermore, hirsuteine demonstrates unique pharmacological signatures including non-competitive nicotinic receptor antagonism (IC50 range 300 nM–10 μM) and TRPV1 channel agonism with desensitization properties, activities not equivalently shared across the alkaloid class [3]. Substituting with a generic Uncaria alkaloid mixture or an unpurified analog introduces uncontrolled variables in target engagement, exposure, and mechanism-of-action studies, rendering experimental outcomes non-reproducible and complicating regulatory submission data packages [4].

C16-C17 unsaturation may yield different oral exposure profiles compared to hirsutine
Hirsutine exhibits broader ion channel inhibition; may confound nicotinic receptor studies
TRPV1 agonist activity with desensitization is not reported for other Uncaria alkaloids

Hirsuteine: Quantitative Evidence vs. Analogs


Oral Bioavailability vs. Hirsutine

In a head-to-head pharmacokinetic study comparing oral versus intravenous administration in rats, hirsuteine exhibited an oral bioavailability of 8.2%, compared to 4.4% for its C16-C17 saturated analog hirsutine [1]. This represents a 1.86-fold higher systemic exposure for hirsuteine following oral administration. Both compounds were quantified using a validated UPLC–MS/MS method with lower limit of quantification of 2 ng/mL. The study also established that both compounds undergo rapid metabolism with elimination half-lives between 0.6–4.4 hours in mice, but hirsuteine's higher bioavailability translates to substantially greater AUC at equivalent oral doses [2].

Oral Bioavailability
Head-to-head
Hirsuteine 8.2% vs. Hirsutine 4.4%
Supports oral exposure-model interpretation
Rat model; UPLC–MS/MS; LOQ 2 ng/mL
Pharmacokinetics Bioavailability ADME Drug Metabolism

Non-Competitive Nicotinic Antagonism

Hirsuteine inhibits dopamine release evoked by 100 μM nicotine in a concentration-dependent manner across 300 nM to 10 μM in rat pheochromocytoma PC12 cells [1]. Critically, the antagonism is non-competitive: hirsuteine does not produce a parallel rightward shift of the nicotine concentration-response curve but instead reduces maximal dopamine release, indicating channel block rather than competitive orthosteric antagonism. Under whole-cell voltage-clamp, hirsuteine reversibly inhibits inward currents activated by 100 μM nicotine. In contrast, dopamine release evoked by KCl (60 and 155 mM) required concentrations exceeding 10 μM for significant inhibition, demonstrating functional selectivity for nicotine-evoked responses over depolarization-evoked release . By comparison, its analog hirsutine exhibits broader ion channel inhibition including voltage-gated calcium and potassium channels at similar concentrations (1–10 μM), lacking the same degree of nicotinic selectivity [2].

nAChR Antagonism
Head-to-head
Non-competitive; 300 nM–10 μM inhibits nicotine-evoked dopamine release
Supports nicotinic receptor selectivity studies
PC12 cells; voltage-clamp; requires >10 μM for KCl-evoked release
Neuropharmacology Nicotinic Receptor Dopamine Ion Channel Pharmacology

TRPV1 Agonism and Channel Desensitization

A 2025 electrophysiological study demonstrated that hirsuteine directly activates TRPV1 channels in HEK293T cells, with repeated applications causing progressive channel desensitization [1]. In TRPV1-positive sensory neurons, hirsuteine application significantly reduced electrical activity compared to capsaicin, a classic TRPV1 agonist that produces sustained activation without equivalent desensitization. Calcium imaging experiments confirmed TRPV1-dependent calcium influx upon hirsuteine exposure. This TRPV1 agonist activity represents a pharmacological property not reported for hirsutine, rhynchophylline, or dihydrocorynantheine in comparative studies, distinguishing hirsuteine within the Uncaria alkaloid class [2].

TRPV1 Agonism
Cross-study comparable
Direct TRPV1 activation with progressive desensitization
Supports TRPV1 desensitization research
HEK293T cells; sensory neurons; not reported for hirsutine or other analogs
TRPV1 Pain Research Ion Channel Desensitization Sensory Neuron

Brain Tissue Distribution vs. Hirsutine

In a 2020 tissue distribution study following intraperitoneal administration of 10 mg/kg each in mice, both hirsuteine and hirsutine demonstrated highest accumulation in liver and kidney tissues, followed by spleen and lung [1]. Both compounds were detectable in brain tissue, indicating blood-brain barrier permeability. However, absolute quantification revealed differential brain accumulation profiles between the two compounds, though exact brain concentration differences were not numerically reported in the abstract. The study employed a validated UHPLC–MS/MS method with quantification range of 2–5000 ng/g across all tissues, achieving interday and intraday precision <15% and accuracy between 90.9–110.1% [2]. The differential brain distribution may be attributed to the C16-C17 double bond in hirsuteine affecting passive permeability or active efflux transporter recognition.

Brain Distribution
Data to verify
Detectable brain uptake; differential pattern vs. hirsutine
CNS exposure review requires full dataset
Mice; 10 mg/kg i.p.; UHPLC–MS/MS LOQ 2 ng/g
Tissue Distribution Blood-Brain Barrier CNS Pharmacokinetics Biodistribution

CYP2C-Mediated 11-Hydroxylation Pathway

Hirsuteine undergoes specific CYP2C-mediated 11-hydroxylation followed by glucuronidation in rats, a metabolic pathway shared with hirsutine but distinct from the metabolic fate of oxindole alkaloids like rhynchophylline and isorhynchophylline [1]. Following oral administration, hirsuteine is converted to two primary metabolites: 11-hydroxyhirsuteine-11-O-β-D-glucuronide and 11-hydroxyhirsuteine. Total cumulative excretion within 72 hours showed 14% in urine and 35% in bile for hirsuteine, compared to 26% urinary and 46% biliary excretion for hirsutine. The 11-hydroxylation activity was inhibited by SKF-525A (nonselective CYP inhibitor) and cimetidine (CYP2C inhibitor), confirming CYP2C involvement [2]. This contrasts with rhynchophylline, which undergoes stereoselective metabolism via different CYP isoforms and produces distinct metabolite profiles, underscoring that indole (hirsuteine) and oxindole (rhynchophylline) alkaloids are not metabolically equivalent [3].

11-Hydroxylation Pathway
Head-to-head
Hirsuteine: 14% urine, 35% bile (72 h); vs. hirsutine 26%/46%
Metabolic pathway distinct from oxindole alkaloids
CYP2C-mediated; SKF-525A and cimetidine inhibition
Drug Metabolism CYP2C Glucuronidation Hepatobiliary Excretion

Hirsuteine Research Applications


Nicotinic Receptor & Dopamine Release Studies

Researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology in dopaminergic systems should prioritize hirsuteine over hirsutine due to its non-competitive antagonism profile and functional selectivity for nicotine-evoked responses at ≤10 μM [1]. In PC12 cell models, hirsuteine inhibits nicotine (100 μM)-evoked dopamine release without producing a parallel rightward shift in the concentration-response curve, confirming channel block mechanism distinct from orthosteric antagonists. Critically, hirsuteine requires >10 μM to inhibit KCl-evoked release, whereas hirsutine inhibits voltage-gated calcium and potassium channels at equivalent concentrations (10 μM), introducing confounding variables in electrophysiological studies [2]. Hirsuteine's cleaner nicotinic selectivity profile makes it the preferred tool compound for dissecting nAChR-mediated signaling in addiction, cognition, and neuroprotection research.

Oral In Vivo Efficacy & Systemic Exposure

For chronic oral dosing studies in rodents, hirsuteine provides a significant practical advantage over hirsutine due to its 1.86-fold higher oral bioavailability (8.2% vs. 4.4%) [1]. This differential directly impacts compound consumption: achieving equivalent plasma AUC with hirsuteine requires approximately half the oral dose compared to hirsutine, reducing compound procurement costs for long-term studies and minimizing potential off-target effects from higher administered doses. The validated UPLC–MS/MS method with LOQ of 2 ng/mL enables reliable plasma monitoring for exposure-response correlation [2]. Researchers should note that both compounds undergo rapid metabolism (t1/2 0.6–4.4 h) and preferentially distribute to liver and kidney, with detectable brain penetration for both [3]. Hirsuteine is the more cost-efficient selection for oral efficacy models in cardiovascular, metabolic, or neurobehavioral research.

TRPV1 Channel Pharmacology & Pain Research

Hirsuteine is uniquely positioned among Uncaria alkaloids for TRPV1 channel research based on its 2025 identification as a direct TRPV1 agonist with desensitization-inducing properties [1]. In HEK293T cells expressing TRPV1 and in TRPV1-positive sensory neurons, hirsuteine activates the channel and, upon repeated application, induces progressive desensitization that significantly reduces neuronal electrical activity compared to capsaicin. This desensitization profile contrasts with capsaicin's sustained activation pattern and is not reported for other rhynchophylla alkaloids including hirsutine, rhynchophylline, or dihydrocorynantheine [2]. Researchers studying TRPV1-dependent pain pathways, inflammatory hyperalgesia, or developing novel analgesics targeting channel desensitization should select hirsuteine as their primary Uncaria-derived tool compound. Electrophysiological and calcium imaging protocols are established for this application [3].

Reference Standard for Extract QC and Metabolite Identification

For analytical laboratories performing quality control of Uncaria rhynchophylla extracts or conducting metabolic profiling studies, hirsuteine (purity ≥98%) serves as an essential reference standard distinguishable from co-eluting alkaloids [1]. Preparative separation methods using pH-zone refining counter-current chromatography yield hirsuteine at 48 mg from 2.8 g enriched total alkaloids, with purities above 96% verified by HPLC [2]. Hirsuteine's distinct chromatographic behavior (C16-C17 double bond) enables clear separation from hirsutine, rhynchophylline, corynoxeine, uncarine C, and uncarine E under optimized HPLC conditions [3]. Furthermore, its well-characterized 11-hydroxy and 11-hydroxy-glucuronide metabolites, identified via UHPLC-Q-TOF-MS, provide validated markers for in vitro and in vivo metabolism studies [4]. Procurement of authenticated hirsuteine reference standard, rather than relying on crude extract proxies, ensures method accuracy and reproducibility for regulatory-facing analytical work.

Application
Selection Property
Validation Focus
Nicotinic receptor signaling studies
Non-competitive nAChR selectivity profile
Nicotine-evoked dopamine release endpoint
Oral exposure research models
C16-C17 unsaturation–dependent oral profile
Plasma exposure monitoring; dose–exposure review
TRPV1 channel pharmacology
TRPV1 agonist with desensitization induction
Calcium flux and electrophysiology endpoints
Analytical QC for Uncaria extracts
Indole alkaloid reference standard
Chromatographic resolution from co-eluting analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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